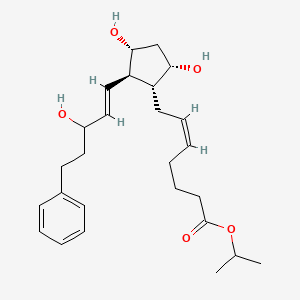
15(R)-Bimatoprost isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15(R)-Bimatoprost isopropyl ester, also known as this compound, is a useful research compound. Its molecular formula is C26H38O5 and its molecular weight is 430.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Overview
Chemical Properties
- Molecular Formula : C26H38O5
- Molecular Weight : 430.6 g/mol
- CAS Number : 130273-87-9
15(R)-Bimatoprost is an isomer of bimatoprost, which is primarily known for its role as a selective agonist of the prostaglandin FP receptor. Its pharmacological effects are attributed to its ability to enhance aqueous humor outflow, thereby reducing intraocular pressure in patients with glaucoma or ocular hypertension .
Treatment of Intraocular Pressure
15(R)-Bimatoprost is primarily utilized for lowering elevated intraocular pressure in patients with open-angle glaucoma and ocular hypertension. The mechanism involves increasing the outflow of aqueous humor through the trabecular meshwork and uveoscleral pathways. Clinical studies indicate that this compound can significantly decrease intraocular pressure, with effects observable within hours post-administration .
Key Findings :
- A study demonstrated that administration of bimatoprost implants resulted in sustained drug concentrations in ocular tissues, leading to prolonged intraocular pressure reduction .
- Bimatoprost has been shown to upregulate matrix metalloproteinases (MMPs) involved in extracellular matrix remodeling, which may contribute to its long-term efficacy in managing intraocular pressure .
Eyelash Growth Stimulation
15(R)-Bimatoprost is also recognized for its effectiveness in promoting eyelash growth, particularly in individuals with hypotrichosis (sparse eyelashes). The FDA has approved bimatoprost for cosmetic use under the brand name Latisse.
Clinical Evidence :
- In a randomized controlled trial, patients using bimatoprost experienced an average increase of 1.4 mm in eyelash length compared to a negligible change in the control group .
- The compound enhances not only the length but also the thickness and pigmentation of eyelashes, transforming vellus hairs into terminal hairs .
Comparative Efficacy
To illustrate the comparative efficacy of 15(R)-bimatoprost against other treatments, a summary table is provided below:
| Compound | Primary Use | Mechanism of Action | Efficacy (Intraocular Pressure Reduction) | Efficacy (Eyelash Growth) |
|---|---|---|---|---|
| 15(R)-Bimatoprost | Glaucoma, Eyelash Growth | FP receptor agonist | Significant reduction | High efficacy |
| Latanoprost | Glaucoma | FP receptor agonist | Moderate reduction | Moderate efficacy |
| Travoprost | Glaucoma | FP receptor agonist | Significant reduction | Low efficacy |
Propriétés
Formule moléculaire |
C26H38O5 |
|---|---|
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t21?,22-,23-,24+,25-/m1/s1 |
Clé InChI |
JGZRPRSJSQLFBO-YTRXTVHCSA-N |
SMILES isomérique |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(CCC2=CC=CC=C2)O)O)O |
SMILES canonique |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
17-phenyl-18,19,20-trinor-PGF2alpha-1-isopropyl ester 17-phenyl-18,19,20-trinor-prostaglandin F2 alpha-1-isopropyl ester PhDH100A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















